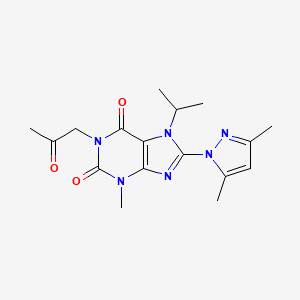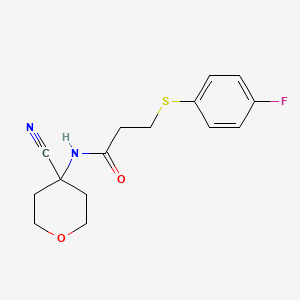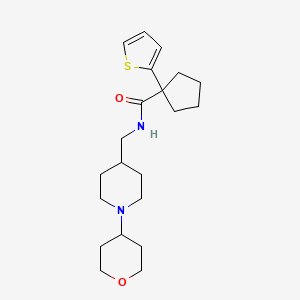
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C21H32N2O2S and its molecular weight is 376.56. The purity is usually 95%.
BenchChem offers high-quality N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Interaction and Conformational Analysis
The research into the molecular interaction of related compounds with cannabinoid receptors provides insights into the steric and electrostatic requirements for binding to these receptors. For instance, the study by Shim et al. (2002) on a structurally similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), demonstrates its potent and selective antagonism for the CB1 cannabinoid receptor. The study's conformational analysis using the AM1 molecular orbital method and the development of unified pharmacophore models highlight the compound's interaction with the receptor and suggest a significant contribution of the C5 aromatic ring to its antagonist activity (Shim et al., 2002).
Structure-Activity Relationships (SAR)
Lan et al. (1999) explored the structure-activity relationships of pyrazole derivatives, including a similar compound, SR141716A, as cannabinoid receptor antagonists. Their work delineated the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity, providing a foundation for the development of more selective and potent cannabinoid receptor ligands (Lan et al., 1999).
Heterocyclic Synthesis
The versatility of N-containing heterocycles in drug design and development is highlighted by the synthesis of novel derivatives incorporating a (thio)pyrimidine moiety, as reported by Ho and Suen (2013). Their work underscores the potential of such compounds in the synthesis of heterocyclic compounds with possible therapeutic applications (Ho & Suen, 2013).
Radioiodinated Ligands for Imaging
The preparation and evaluation of iodine-123 labeled AM251, a cannabinoid receptor antagonist, by Lan et al. (1996), exemplify the application of these compounds in developing radioligands for brain imaging studies. Such compounds can be used in single-photon emission computed tomography (SPECT) to characterize brain cannabinoid CB1 receptor binding in vivo (Lan et al., 1996).
Antidepressant Drug Development
Research into [(aryl)(aryloxy)methyl]piperidine derivatives demonstrates their potential as antidepressant drugs with high affinity for serotonin and norepinephrine transporters. The study by Orjales et al. (2003) on the synthesis and binding studies of new derivatives as potential antidepressant drugs provides valuable insights into their bioactivity and therapeutic potential (Orjales et al., 2003).
特性
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2S/c24-20(21(9-1-2-10-21)19-4-3-15-26-19)22-16-17-5-11-23(12-6-17)18-7-13-25-14-8-18/h3-4,15,17-18H,1-2,5-14,16H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZJCPKIEHLTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Oxo-2-[[3-(2H-tetrazol-5-yl)phenyl]methylsulfanyl]-4-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B2989993.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2989997.png)
![N-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2990000.png)
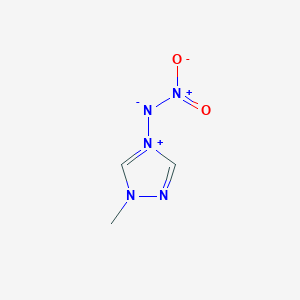
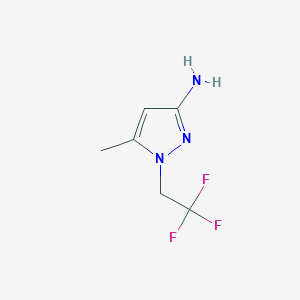
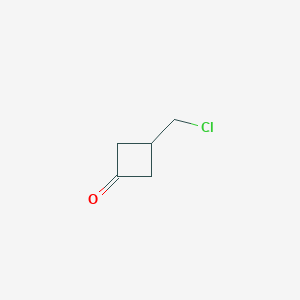
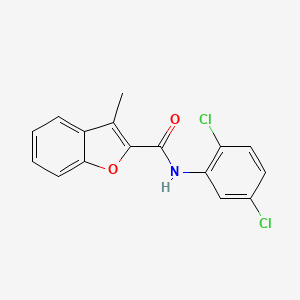
![(2Z)-2-amino-3-[(E)-[(5-chloro-2-hydroxyphenyl)methylidene]amino]but-2-enedinitrile](/img/structure/B2990007.png)
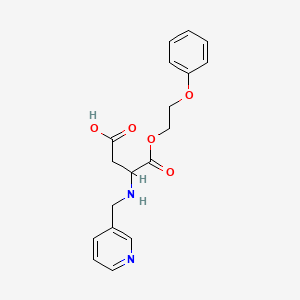
![8-[[(2S)-1-[(2S,4R)-4-Hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-8-oxooctanoic acid](/img/no-structure.png)
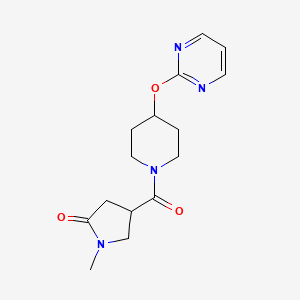
![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2990014.png)
